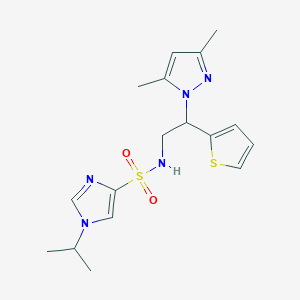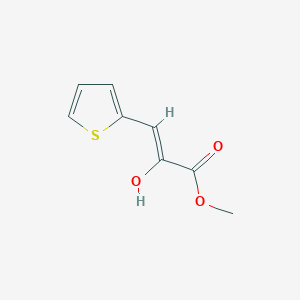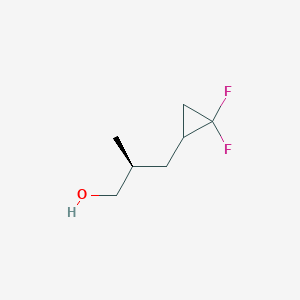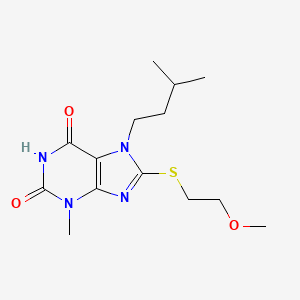
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide" is a heterocyclic compound that features a sulfonamide group, which is a common moiety in many therapeutic agents due to its involvement in various biological activities. The compound integrates structural elements from pyrazole and imidazole rings, both of which are known for their presence in pharmacologically active molecules. The presence of a thiophene ring suggests potential for enhanced electronic interactions, which could be beneficial for binding to biological targets.
Synthesis Analysis
The synthesis of related heterocyclic compounds containing a sulfonamido moiety has been explored in the literature. For instance, the synthesis of pyrazole and oxazole derivatives from a precursor hydrazone has been reported, which could provide insights into the synthetic pathways that might be employed for the compound . Additionally, the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety has been achieved starting from a nitrophenyl-phenyl-pyrazole derivative . These methods typically involve the reaction of a precursor with various reagents to introduce the desired functional groups and heterocyclic structures.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and sometimes more specialized methods such as 19F NMR and HRMS spectra . These techniques allow for the elucidation of the chemical structure, including the identification of the specific heterocyclic rings, substituents, and the sulfonamide linkage. The molecular structure is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of the sulfonamido moiety and the heterocyclic rings in such compounds can lead to a variety of chemical reactions. For example, the precursor used in the synthesis of related compounds has shown reactivity towards active methylene compounds, hydrazine derivatives, urea, thiourea, and guanidine hydrochloride to produce a range of heterocyclic derivatives . These reactions are important for the diversification of the chemical structure and the potential enhancement of biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of the sulfonamide group and the heterocyclic systems. The solubility, melting point, and stability of the compound can be inferred from related structures. For instance, the introduction of fluorine atoms has been shown to affect the chemical shifts and splitting patterns in NMR spectroscopy, indicating the impact of substituents on the physical properties of the molecule . The inhibitory effects of similar compounds on enzymes such as human carbonic anhydrase and acetylcholinesterase have been studied, with Ki values indicating the strength of inhibition and potential therapeutic relevance .
Case Studies
Case studies involving related compounds have demonstrated their potential as antibacterial agents and enzyme inhibitors. For example, a series of pyrazole-sulfonamide derivatives have been evaluated for their antibacterial activity, with some compounds exhibiting high activities . Another study focused on the antiproliferative activity of pyrazole-4-sulfonamide derivatives against U937 cells, providing insights into the structure-activity relationships and the therapeutic potential of these compounds . These case studies highlight the importance of such compounds in drug discovery and development.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Sulfonamide compounds, including those with complex structures similar to the specified chemical, play a crucial role in medicinal chemistry due to their broad spectrum of biological activities. They have been utilized as synthetic bacteriostatic antibiotics, antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. The sulfonamide moiety is present in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, highlighting its significance in drug development and therapeutic applications (Gulcin & Taslimi, 2018); (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Analytical Methods
The environmental presence and impact of sulfonamides, including their detection and analysis, are of significant concern. Sulfonamides have been widely prescribed in healthcare and veterinary medicine, leading to their presence in the biosphere and potential hazards to human health through microbial population changes. Analytical methods for determining antioxidant activity and sulfonamide concentrations in various matrices are crucial for understanding their environmental impact and for developing cleaner water treatment technologies (Baran, Adamek, Ziemiańska, & Sobczak, 2011); (Munteanu & Apetrei, 2021).
Drug Synthesis and Pharmaceutical Impurities
The synthesis of heterocyclic compounds and the analysis of pharmaceutical impurities are critical aspects of drug development. The pyrazole moiety, a component of the specified chemical structure, is recognized for its role in generating biologically active compounds with a variety of pharmacological properties. The novel synthesis methods for omeprazole and the identification of pharmaceutical impurities in proton pump inhibitors underscore the importance of advanced analytical techniques in ensuring drug safety and efficacy (Dar & Shamsuzzaman, 2015); (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-12(2)21-10-17(18-11-21)26(23,24)19-9-15(16-6-5-7-25-16)22-14(4)8-13(3)20-22/h5-8,10-12,15,19H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQOSFUZSYXPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=CN(C=N2)C(C)C)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2524020.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2524024.png)

![2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-(4-bromophenyl)ethanone](/img/structure/B2524027.png)
![2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2524028.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2524030.png)




![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2524043.png)